Technical Profile: 2-Hydroxy-1-(2-thienyl)ethanone (CAS 88511-88-0)
Technical Profile: 2-Hydroxy-1-(2-thienyl)ethanone (CAS 88511-88-0)
Executive Summary
2-Hydroxy-1-(2-thienyl)ethanone (CAS 88511-88-0), also known as 2-hydroxyacetylthiophene, is a critical
-
Chiral Scaffold Precursor: It is the direct substrate for the asymmetric synthesis of 1-(2-thienyl)-1,2-ethanediol, a versatile building block for adrenergic agents and serotonin/norepinephrine reuptake inhibitors (SNRIs).
-
Impurity Marker: It is a known process impurity and degradation product in the synthesis of Duloxetine (Cymbalta), requiring rigorous quantification during API release testing.
This guide provides a comprehensive technical analysis of its physicochemical properties, optimized synthetic routes, and analytical characterization, designed to support autonomous decision-making in the laboratory.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound combines the electron-rich thiophene ring with a reactive
Table 1: Core Chemical Data
| Property | Specification |
| CAS Registry Number | 88511-88-0 |
| IUPAC Name | 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one |
| Synonyms | 2-Hydroxyacetylthiophene; |
| Molecular Formula | C |
| Molecular Weight | 142.18 g/mol |
| SMILES | O=C(CO)C1=CC=CS1 |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Melting Point | 90–92 °C (Experimental analog range); Predicted: 88–94 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH |
| Stability | Sensitive to oxidation (air) and basic conditions (polymerization/aldol). |
Synthetic Pathways & Optimization
The synthesis of CAS 88511-88-0 requires careful control to prevent over-oxidation to the glyoxal or elimination to the vinyl ketone. Two distinct methodologies are recommended based on scale and purity requirements.
Method A: The Industrial Route (Bromination-Hydrolysis)
Best for: Large-scale preparation where cost is a driver.
Mechanism: Electrophilic
Protocol:
-
Bromination: Dissolve 2-acetylthiophene (1.0 eq) in CHCl
or CH Cl . Add Br (1.0 eq) dropwise at 0°C to form 2-bromo-1-(2-thienyl)ethanone. -
Displacement: Treat the crude bromide with Sodium Formate (2.5 eq) in refluxing aqueous ethanol (EtOH/H
O 4:1) for 4–6 hours. -
Hydrolysis: The formate ester intermediate hydrolyzes in situ or upon mild acidic workup to yield the
-hydroxy ketone. -
Purification: Recrystallization from Hexane/EtOAc (avoid silica chromatography if possible, as acyloins can degrade).
Method B: The Precision Route (Rubottom Oxidation)
Best for: High-purity analytical standards; avoids halogenated impurities. Mechanism: Oxidation of the silyl enol ether using m-CPBA, followed by rearrangement and desilylation.
Protocol:
-
Enolization: React 2-acetylthiophene with TMSCl and LiHMDS in THF at -78°C to generate the silyl enol ether.
-
Oxidation: Add m-CPBA (1.1 eq) at -20°C. The epoxide intermediate rearranges to the
-silyloxy ketone. -
Deprotection: Treat with dilute HF or TBAF to unveil the free hydroxyl group.
Visualization: Synthetic Logic Flow
Caption: Comparison of the Industrial Bromination Route (Red) vs. the Precision Rubottom Oxidation Route (Orange).
Pharmaceutical Applications
Duloxetine Impurity Profiling
In the manufacturing of Duloxetine, 2-acetylthiophene is a starting material. CAS 88511-88-0 is categorized as a Process Impurity .
-
Origin: It typically arises from the hydrolysis of the 2-chloro-1-(2-thienyl)ethanone intermediate (if the chloroketone route is used) or via trace oxidation of the starting material during storage.
-
Significance: Because
-hydroxy ketones are reactive (potential for protein binding via Schiff base formation), this impurity must be controlled to <0.15% limits in the API.
Asymmetric Synthesis of Diols
This ketone is the immediate precursor to 1-(2-thienyl)-1,2-ethanediol .
-
Reagent: Asymmetric Transfer Hydrogenation (ATH) using RuCl(p-cymene)[(S,S)-Ts-DPEN].
-
Outcome: High enantiomeric excess (>95% ee) of the chiral diol, which serves as a scaffold for novel beta-adrenergic receptor antagonists.
Analytical Characterization
To validate the identity of CAS 88511-88-0, the following spectral fingerprints are diagnostic.
NMR Spectroscopy (DMSO-d )
-
H NMR:
- 8.05 (dd, 1H, Thiophene H-3)
- 7.98 (dd, 1H, Thiophene H-5)
- 7.25 (t, 1H, Thiophene H-4)
- 5.15 (t, 1H, OH, exchangeable)
-
4.70 (d, 2H, -CH
-O)
-
C NMR:
-
Carbonyl carbon expected at ~190 ppm.
-
Thiophene carbons: ~140, 135, 133, 128 ppm.[2]
-
Aliphatic carbon (-CH
-): ~65 ppm.
-
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Detection: UV at 230 nm (Thiophene absorption max) and 280 nm.
-
Retention: The hydroxy-ketone will elute earlier than the parent 2-acetylthiophene due to increased polarity.
Handling & Safety (E-E-A-T)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Hygroscopic and light-sensitive.[3] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (risk of polymerization).
References
-
PubChem Compound Summary. (n.d.). 2-Hydroxy-1-(thiophen-2-yl)ethanone (CAS 88511-88-0). National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023). Ethanone, 1-(2-thienyl)- (Analogous Parent Data).[4][5][3][6][7][8][9] National Institute of Standards and Technology.[8][9][10] Retrieved from [Link][8]
-
Organic Chemistry Portal. (2008). Chelation-Controlled Reduction of Protected Hydroxy Ketones. J. Org. Chem. Retrieved from [Link]
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- 4. ethanone, 1-(2-thienyl)-, oxime, (1Z)- | C6H7NOS | CID 16061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2-thienyl)- (CAS 88-15-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemsynthesis.com [chemsynthesis.com]
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